Stereochemistry Dictates Potency: An 18-Fold Difference in CPS1 Inhibition Between Stereoisomers
In a study optimizing 2,6-dimethylpiperazine-based inhibitors of Carbamoyl phosphate synthetase 1 (CPS1), the (2R,6R) stereoisomer (H3B-374, compound 12) demonstrated an 18-fold improvement in inhibitory activity compared to its racemic mixture or other stereoisomers [1]. This highlights that the specific stereochemistry of the 2,6-dimethylpiperazine core is not a trivial detail but a primary driver of target engagement. The presence of the 1-isopropyl group on this specific stereoisomer core further refines the pharmacological profile.
| Evidence Dimension | Inhibitory potency against CPS1 (IC50) |
|---|---|
| Target Compound Data | IC50 = 360 nM for the (2R,6R)-2,6-dimethylpiperazine core compound (H3B-374) |
| Comparator Or Baseline | IC50 = ~6.5 µM for the racemic 2,6-dimethylpiperazine mixture (compound 6) |
| Quantified Difference | Approximately 18-fold improvement in potency |
| Conditions | Biochemical assay measuring ADP formation from CPS1 in the presence of inhibitor. Values are averages of at least two replicates. |
Why This Matters
For procurement in drug discovery programs targeting CPS1, specifying the correct stereoisomer (e.g., (2R,6S)-2,6-Dimethyl-1-(propan-2-yl)piperazine or a related stereoisomer) is essential to achieve the desired potency, as using a racemic mixture or incorrect isomer would result in a significant loss of activity and confound SAR interpretation.
- [1] Rolfe A, Yao S, Nguyen TV, et al. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Med Chem Lett. 2020;11(6):1305-1309. doi:10.1021/acsmedchemlett.0c00145 View Source
